molecular formula C4H9N5 B3385366 1-(Propan-2-yl)-1h-tetrazol-5-amine CAS No. 6280-29-1

1-(Propan-2-yl)-1h-tetrazol-5-amine

Cat. No.: B3385366
CAS No.: 6280-29-1
M. Wt: 127.15 g/mol
InChI Key: SYZTYGNWUNKTRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Propan-2-yl)-1H-tetrazol-5-amine is a chemical compound with the molecular formula C4H9N5, built around a 5-aminotetrazole core. The 5-aminotetrazole scaffold is a versatile building block in medicinal chemistry and materials science, known for its role in constructing more complex molecular architectures, including metal-organic frameworks (MOFs) . Tetrazole derivatives are of significant interest in pharmaceutical research, particularly as inhibitors of enzymatic targets. For instance, structurally related tetrazolylpropan-2-ones have been investigated as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH) . FAAH is a key serine hydrolase enzyme in the endocannabinoid system, responsible for the breakdown of endogenous signaling lipids like anandamide . Inhibitors of FAAH can elevate levels of these lipids, presenting a potential therapeutic strategy for conditions such as pain, inflammation, and neurological disorders . The mechanism of action for such inhibitors often involves an electrophilic carbonyl group that acts as a "serine trap," forming a reversible covalent bond with a serine residue in the enzyme's active site . The specific substitution pattern on the tetrazole ring, such as the isopropyl (propan-2-yl) group in this compound, can be critical for modulating the compound's metabolic stability, binding affinity, and overall pharmacological profile . This high-quality compound is supplied For Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propan-2-yltetrazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N5/c1-3(2)9-4(5)6-7-8-9/h3H,1-2H3,(H2,5,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZTYGNWUNKTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NN=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90867720
Record name 1-(Propan-2-yl)-1H-tetrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90867720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6280-29-1
Record name NSC11108
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11108
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Methodologies for 1 Propan 2 Yl 1h Tetrazol 5 Amine and Its Derivatives

Established Synthetic Routes to N-Alkyl-5-aminotetrazoles

The synthesis of N-alkyl-5-aminotetrazoles is a well-established area of organic chemistry, driven by the broad applicability of these compounds in medicinal chemistry and materials science. mdpi.com Several general strategies have been developed, each with its own advantages and limitations. These methods primarily involve the formation of the tetrazole ring from acyclic precursors or the modification of a pre-existing tetrazole scaffold.

Cycloaddition Reactions Involving Nitriles and Azides

A cornerstone of tetrazole synthesis is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). researchgate.net This powerful transformation allows for the direct construction of the tetrazole ring from readily available starting materials. In the context of N-alkyl-5-aminotetrazoles, this can be approached in a few ways. One common method involves the reaction of an organic azide with a cyanamide (B42294) derivative. The azide serves as the 1,3-dipole, and the nitrile group of the cyanamide acts as the dipolarophile. nih.gov The reaction is often facilitated by a catalyst to enhance the rate and regioselectivity. organic-chemistry.org

Various catalysts have been explored for this transformation, including metal-based systems and, more recently, organocatalysts. organic-chemistry.org For instance, the use of a dialkyltin oxide-trimethylsilyl azide system can activate the nitrile substrate, though the catalyst can be difficult to recover. organic-chemistry.org An alternative, more environmentally benign approach utilizes an in-situ generated organocatalyst from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl (B98337) chloride, which has shown high reactivity and yields under microwave heating. organic-chemistry.org

The general scheme for this cycloaddition is as follows:

R-N₃ + R'-C≡N → 1-Substituted-5-R'-tetrazole

This method provides a direct and versatile route to a wide array of substituted tetrazoles. The choice of the R group on the azide and the R' group on the nitrile dictates the final substitution pattern of the tetrazole ring.

Ring-Closing Reactions for Tetrazole Formation

An alternative to cycloaddition is the formation of the tetrazole ring through intramolecular cyclization, or ring-closing reactions. This approach typically starts with a linear precursor that already contains the necessary nitrogen atoms and the carbon atom that will become C5 of the tetrazole ring.

A common strategy involves the use of aminoguanidine (B1677879) derivatives. For example, aminoguanidine can be diazotized with nitrous acid to form a highly reactive intermediate, which then undergoes cyclization to form 5-aminotetrazole (B145819). youtube.comyoutube.com The subsequent alkylation of the tetrazole ring, as discussed in the next section, can then be used to introduce the desired N-alkyl group.

Another ring-closing strategy involves the reaction of isothiocyanates with sodium azide. This reaction proceeds through a thiourea (B124793) intermediate, which upon treatment with a desulfurizing agent and subsequent cyclization, yields the corresponding aminotetrazole.

These ring-closing methods offer an alternative pathway to the tetrazole core, often utilizing different starting materials and reaction conditions compared to cycloaddition strategies.

Derivatization of Precursor Aminotetrazoles (e.g., Alkylation)

The alkylation of a pre-formed 5-aminotetrazole ring is a widely used and versatile method for the synthesis of N-alkyl-5-aminotetrazoles. acs.org 5-Aminotetrazole exists in tautomeric forms, and its anion is a nucleophile that can react with various alkylating agents. mdpi.comresearchgate.net

The reaction typically involves deprotonating the 5-aminotetrazole with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to generate the tetrazolate anion. mdpi.comacs.org This anion is then reacted with an alkyl halide (e.g., isopropyl bromide) or another electrophilic alkylating agent to introduce the alkyl group onto one of the ring nitrogen atoms. mdpi.com

A significant challenge in this approach is controlling the regioselectivity of the alkylation. The tetrazolate anion has multiple nucleophilic nitrogen atoms, and alkylation can potentially occur at the N1 or N2 positions of the tetrazole ring, as well as on the exocyclic amino group. mdpi.com The ratio of the resulting N1 and N2 isomers often depends on the reaction conditions, including the solvent, temperature, and the nature of the alkylating agent and counter-ion. nih.gov For instance, a study on the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole showed the formation of two regioisomers, with the product ratio influenced by the reaction conditions. mdpi.com

Targeted Synthesis of 1-(Propan-2-yl)-1H-tetrazol-5-amine

The specific synthesis of this compound can be achieved by applying the general principles outlined above. A common and practical approach involves the alkylation of 5-aminotetrazole with an isopropylating agent.

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired 1-isopropyl isomer. Key parameters that are often investigated include the choice of base, solvent, temperature, and the nature of the isopropylating agent.

For example, a typical procedure might involve the reaction of 5-aminotetrazole with 2-bromopropane (B125204) in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. researchgate.net The reaction temperature is often elevated to facilitate the reaction.

ParameterConditionRationale
Starting Material 5-AminotetrazoleReadily available precursor. nih.govnist.gov
Alkylating Agent 2-Bromopropane or Isopropyl IodideProvides the isopropyl group.
Base Potassium Carbonate, Sodium HydrideDeprotonates the tetrazole ring for nucleophilic attack.
Solvent DMF, AcetonitrilePolar aprotic solvents that facilitate SN2 reactions. researchgate.net
Temperature Room Temperature to RefluxTo overcome the activation energy of the reaction.

Researchers often perform a series of experiments to determine the optimal combination of these parameters. For instance, screening different bases and solvents can significantly impact the yield and the ratio of N1 to N2 isomers. Studies on related tetrazole syntheses have shown that the choice of solvent can influence the reaction time and yield. researchgate.net

Isolation and Purification Techniques

Following the reaction, a workup procedure is necessary to isolate the crude product. This typically involves quenching the reaction, extracting the product into an organic solvent, and washing to remove inorganic salts and other impurities.

The crude product, which may be a mixture of this compound and the corresponding N2-isomer, requires purification to obtain the desired compound in high purity. Common purification techniques include:

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it has high solubility and then allowed to cool slowly. The desired isomer, being less soluble at lower temperatures, will crystallize out, leaving the impurities and the other isomer in the solution. The choice of solvent is critical for successful recrystallization.

Column Chromatography: This technique is used to separate compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel). The crude mixture is loaded onto a column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. The different components of the mixture travel down the column at different rates and can be collected as separate fractions. This method is highly effective for separating isomers. growingscience.com

The purity of the final product is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point determination. nih.gov

Synthesis of Analogues and Derivatives of this compound

The synthesis of derivatives of this compound allows for the systematic exploration of its chemical space and the development of new compounds with tailored properties. Key strategies focus on the modification of the exocyclic amino group and the N-substituent, as well as the use of efficient multicomponent reactions.

Strategies for Functionalization at the Exocyclic Amino Group

The exocyclic amino group at the C5 position of the tetrazole ring serves as a prime site for introducing structural diversity. Common functionalization strategies include acylation and alkylation.

Acylation: The amino group of 1-alkyl-5-aminotetrazoles can be readily acylated using various acylating agents such as acid chlorides or anhydrides. This reaction typically proceeds under basic conditions to neutralize the hydrogen halide formed as a byproduct. The resulting N-acyltetrazoles are valuable intermediates for further transformations.

Alkylation: The alkylation of the exocyclic amino group can be more complex due to the potential for alkylation at the nitrogen atoms of the tetrazole ring. mdpi.com However, by carefully selecting the reaction conditions, including the base and solvent, selective N-alkylation of the amino group can be achieved. For instance, the reaction of 5-aminotetrazoles with alkyl halides in the presence of a suitable base can yield the corresponding N-alkylated products. One reported method for the synthesis of 1-substituted 5-aminotetrazoles involves the reaction of cyanogen (B1215507) azide with primary amines, which proceeds through an imidoyl azide intermediate. nih.gov

Modifications on the N-Substituent (Propan-2-yl)

Direct modification of the N-propan-2-yl group after the formation of the tetrazole ring is synthetically challenging due to the stability of the N-C bond. Therefore, the common strategy for introducing diversity at this position is to utilize different primary amines during the initial synthesis of the tetrazole ring. For example, a variety of 1-substituted-1H-tetrazoles can be synthesized from a range of amines, triethyl orthoformate, and sodium azide. researchgate.net This approach allows for the incorporation of a wide array of N-substituents, thereby creating a library of analogues of this compound.

Multi-component Reaction Approaches

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, adhering to the principles of atom economy and step economy. The Ugi and Passerini reactions are prominent examples of MCRs that have been successfully applied to the synthesis of tetrazole derivatives. researchgate.netjmcs.org.mxmdpi.comrsc.orgnih.govrsc.orgnih.govnih.govscilit.combeilstein-journals.orgresearchgate.netnih.govresearchgate.netmdpi.com

Ugi-Azide Reaction: The Ugi-azide four-component reaction (UA-4CR) is a powerful tool for the synthesis of 1,5-disubstituted tetrazoles. researchgate.netmdpi.comnih.govnih.govnih.govbeilstein-journals.orgnih.govresearchgate.netmdpi.com This reaction typically involves an aldehyde, an amine (such as isopropylamine), an isocyanide, and an azide source (like trimethylsilyl azide). The reaction proceeds through the formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and azide to form the tetrazole ring. This one-pot synthesis allows for the rapid generation of diverse tetrazole libraries. researchgate.netjmcs.org.mxmdpi.comnih.govnih.govnih.govbeilstein-journals.orgnih.govresearchgate.netmdpi.com

Passerini-Azide Reaction: The Passerini-azide three-component reaction (PA-3CR) involves the reaction of an isocyanide, an aldehyde or ketone, and hydrazoic acid (often generated in situ from an azide salt). rsc.orgrsc.orgscilit.com This reaction leads to the formation of α-acyloxy amides, and when an azide is used in place of a carboxylic acid, it can be adapted to produce tetrazole derivatives. The use of isopropyl isocyanide in a Passerini-type reaction would lead to derivatives with the desired N-propan-2-yl substituent.

Reaction TypeReactantsProduct TypeKey Features
Ugi-Azide Aldehyde, Isopropylamine, Isocyanide, Azide1,5-Disubstituted TetrazoleHigh convergence, diversity-oriented. researchgate.netmdpi.comnih.govnih.govnih.govbeilstein-journals.orgnih.govresearchgate.netmdpi.com
Passerini-Azide Isopropyl isocyanide, Aldehyde/Ketone, Azide1,5-Disubstituted TetrazoleForms α-acyloxy amide analogues. rsc.orgrsc.orgscilit.com

Green Chemistry Principles in Tetrazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of tetrazoles to minimize environmental impact and enhance safety. Key aspects include the use of greener solvents, catalysts, and energy sources.

Green Solvents: Traditional organic solvents are often being replaced with more environmentally benign alternatives such as water, ionic liquids, or even solvent-free conditions. rsc.org Water is a particularly attractive solvent due to its low cost, non-toxicity, and non-flammability. Reactions in aqueous micelles have also been shown to be effective for the synthesis of 1,5-disubstituted tetrazoles.

Catalysis: The use of heterogeneous catalysts, particularly nanomaterials, is a significant advancement in the green synthesis of tetrazoles. researchgate.net Nanocatalysts offer high surface area-to-volume ratios, leading to enhanced catalytic activity, and can be easily recovered and reused, which reduces waste and cost. For example, silver-doped ZnO nanorods have been used as photocatalysts for the synthesis of 1,5-disubstituted tetrazoles. researchgate.net

Energy Sources: Microwave irradiation and ultrasound have been employed to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com These alternative energy sources can contribute to more energy-efficient synthetic processes.

Green ApproachExampleAdvantages
Green Solvents Water, Ionic LiquidsReduced toxicity and environmental impact. rsc.org
Nanocatalysis Ag/ZnO nanorodsHigh efficiency, reusability, mild reaction conditions. researchgate.net
Alternative Energy Microwave, UltrasoundFaster reactions, higher yields, energy efficiency. mdpi.com

Advanced Spectroscopic and Structural Elucidation of 1 Propan 2 Yl 1h Tetrazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H-NMR) Assignments and Analysis

For 1-(Propan-2-yl)-1H-tetrazol-5-amine, the ¹H-NMR spectrum is expected to show distinct signals corresponding to the isopropyl group and the amine protons. The isopropyl group would feature a septet for the methine proton (CH) and a doublet for the two equivalent methyl groups (CH₃). The chemical shift of the methine proton would be further downfield due to its proximity to the nitrogen-rich tetrazole ring. The amine (NH₂) protons would likely appear as a broad singlet. However, no experimentally verified ¹H-NMR data, including specific chemical shifts (δ), coupling constants (J), and multiplicities for this compound, are available in the surveyed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Characterization

The ¹³C-NMR spectrum would be expected to display three distinct signals: one for the quaternary carbon of the tetrazole ring (C5), one for the methine carbon of the isopropyl group, and one for the two equivalent methyl carbons. The C5 carbon, being part of the heterocyclic ring and bonded to three nitrogen atoms and an amino group, would resonate at a significantly downfield position. beilstein-journals.org As with the proton NMR data, specific, experimentally determined ¹³C-NMR chemical shifts for this compound are not documented in the available scientific databases.

Two-Dimensional NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the structure of this compound. A COSY spectrum would definitively show the coupling between the methine proton and the methyl protons of the isopropyl group. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the one-dimensional spectra. Regrettably, no studies employing 2D NMR techniques for this specific compound have been found.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides crucial information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is anticipated to show characteristic absorption bands for the N-H, C-H, C=N, and N=N bonds. The N-H stretching vibrations of the primary amine group would typically appear as one or two bands in the region of 3100-3500 cm⁻¹. The C-H stretching vibrations of the isopropyl group would be observed around 2850-3000 cm⁻¹. The tetrazole ring itself would exhibit a series of complex vibrations, including C=N and N=N stretching, in the fingerprint region (below 1650 cm⁻¹). growingscience.com While FTIR data for numerous tetrazole derivatives are available, a specific, analyzed spectrum for this compound is not present in the accessible literature.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the FTIR data. The symmetric vibrations of the tetrazole ring are expected to produce strong Raman signals. However, a search of the available literature and spectral databases yielded no Raman spectroscopic data for this compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

The electronic absorption characteristics of this compound are determined by the chromophoric systems present in the molecule: the tetrazole ring and the exocyclic amino group.

The primary chromophores in this compound are the tetrazole ring, an aromatic heterocyclic system, and the amino (-NH₂) group, which acts as an auxochrome. Unsubstituted tetrazole itself primarily absorbs in the vacuum UV region, with a maximum below 200 nm. ajol.info The presence of substituents significantly influences the electronic transitions. For 5-aminotetrazole (B145819) derivatives, the absorption maxima are shifted to longer wavelengths. For instance, Schiff bases of 5-aminotetrazole have shown absorption maxima around 245 nm. ajol.info Similarly, other substituted 5-aminotetrazoles exhibit absorption maxima near 250 nm. uc.pt

The electronic spectrum is expected to be characterized by π → π* transitions associated with the aromatic tetrazole ring and n → π* transitions involving the non-bonding electrons of the nitrogen atoms and the amino group. The amino group, being an electron-donating group attached to the tetrazole ring, can engage in intramolecular charge transfer (ICT) transitions, which are often sensitive to solvent polarity. rsc.org While specific experimental spectra for this compound are not widely published, the primary absorption band is anticipated in the UV region, consistent with related N-alkyl-5-aminotetrazole structures.

The electronic transitions observed in the UV-Vis spectrum can be rationalized using molecular orbital (MO) theory. Quantum-chemical calculations, such as those based on Density Functional Theory (DFT), provide insight into the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comaps.org

For many tetrazole derivatives, the main electronic absorption band corresponds to a transition from the HOMO to the LUMO. rsc.org In push-pull tetrazole systems, these transitions are described as intramolecular charge transfer (ICT) events, where electron density moves from a donor part of the molecule (related to the HOMO) to an acceptor part (related to the LUMO). rsc.org In this compound, the HOMO is expected to have significant contributions from the p-orbitals of the amino group and the tetrazole ring nitrogens, while the LUMO would be a π* orbital of the tetrazole ring. The energy difference between these orbitals, the HOMO-LUMO gap, dictates the wavelength of the lowest energy absorption band. DFT studies on related 5-methyltetrazole (B45412) have been used to successfully assign its photoelectron spectra and study its tautomeric populations. researchgate.net Such computational approaches would be invaluable for a precise assignment of the electronic transitions in this compound.

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound is not publicly available in crystallographic databases, data from closely related structures provide significant insight. For example, the crystal structure of 1-Isopropylideneamino-1H-tetrazol-5-amine , a compound with a similar substitution pattern, has been determined. nih.gov This related compound crystallizes in the monoclinic system with the space group P2₁/c. nih.gov The tetrazole ring in this structure is nearly planar. nih.gov It is highly probable that this compound would also adopt a planar tetrazole ring conformation.

The table below presents the crystallographic data for the related compound, 1-Isopropylideneamino-1H-tetrazol-5-amine. nih.gov

ParameterValue
Chemical Formula C₄H₈N₆
Molecular Weight 140.16 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.488(2)
b (Å) 7.4238(19)
c (Å) 11.997(3)
β (°) 97.145(3)
Volume (ų) 661.7(3)
Z 4
Temperature (K) 93

Note: Data is for the related compound 1-Isopropylideneamino-1H-tetrazol-5-amine.

In the solid state, molecules of substituted 5-aminotetrazoles are held together by a network of intermolecular forces. Hydrogen bonds are particularly important. The amino group (-NH₂) can act as a hydrogen bond donor, while the sp²-hybridized nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors. nih.gov

In the crystal structure of the related compound 1-Isopropylideneamino-1H-tetrazol-5-amine, molecules are linked by intermolecular N—H···N hydrogen bonds, forming a three-dimensional network. nih.gov Additionally, offset face-to-face π-π stacking interactions are observed between parallel tetrazole rings, with a centroid-centroid distance of 3.4663(11) Å, which further stabilizes the crystal packing. nih.gov Similar interactions, dominated by hydrogen bonding involving the amino group and the tetrazole nitrogens, would be expected to govern the crystal structure of this compound.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry is a crucial technique for confirming the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns under ionization. For this compound (C₄H₉N₅), the calculated molecular weight is 127.15 g/mol .

The fragmentation of 5-substituted-1H-tetrazoles upon ionization is well-characterized. In positive-ion mode electrospray ionization (ESI) or electron impact (EI) mass spectrometry, the most characteristic fragmentation pathway involves the ring-opening of the protonated tetrazole followed by the neutral loss of hydrazoic acid (HN₃, 43 Da). lifesciencesite.com Another common fragmentation for tetrazoles is the loss of a nitrogen molecule (N₂, 28 Da). lifesciencesite.comnih.gov

For this compound, the fragmentation would likely proceed via several key steps:

Formation of the molecular ion [M]⁺• or the protonated molecule [M+H]⁺ at m/z 127 or 128, respectively.

Loss of HN₃: The protonated molecular ion undergoes cleavage of the tetrazole ring to eliminate a neutral HN₃ molecule, resulting in a fragment ion at m/z 85.

Fragmentation of the Isopropyl Group: Alpha-cleavage next to the nitrogen atom of the amine is a common pathway for alkylamines. libretexts.org This could lead to the loss of a methyl radical (•CH₃, 15 Da) from the isopropyl group, yielding a fragment at m/z 112. Subsequent loss of propene (C₃H₆, 42 Da) from the molecular ion would result in a fragment at m/z 85, corresponding to the aminotetrazole cation.

A proposed fragmentation pathway and the corresponding expected m/z values are detailed in the table below.

Proposed Fragment IonStructure / Neutral LossExpected m/z
[M+H]⁺ [C₄H₁₀N₅]⁺128
[M]⁺• [C₄H₉N₅]⁺•127
[M-CH₃]⁺ Loss of •CH₃112
[M+H-HN₃]⁺ Loss of HN₃85
[C₃H₇]⁺ Isopropyl cation43
[M-N₂]⁺• Loss of N₂99

Theoretical and Computational Investigations of 1 Propan 2 Yl 1h Tetrazol 5 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for the theoretical investigation of tetrazole derivatives. researchgate.net It allows for the accurate calculation of molecular properties, offering a deeper understanding of their behavior at the atomic level.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For 1-(propan-2-yl)-1H-tetrazol-5-amine, this involves finding the minimum energy conformation by exploring the rotational possibilities around the single bonds, particularly the bond connecting the isopropyl group to the tetrazole ring.

ParameterDescriptionSignificance
Dihedral Angle The angle between the plane of the tetrazole ring and the plane defined by the C-N bond to the isopropyl group and two adjacent atoms.Determines the rotational orientation of the isopropyl group and influences steric interactions.
Bond Lengths The distances between bonded atoms within the molecule.Provides insight into the strength and nature of the chemical bonds.
Bond Angles The angles formed by three consecutive bonded atoms.Defines the local geometry around each atom and contributes to the overall molecular shape.

Electronic Structure Analysis: Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of this compound are primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net

In tetrazole derivatives, the HOMO is often localized on the electron-rich nitrogen atoms of the tetrazole ring and the amino group, making these sites susceptible to electrophilic attack. researchgate.netnih.gov Conversely, the LUMO is typically distributed over the tetrazole ring, indicating its ability to accept electrons. researchgate.netnih.gov The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of electronic excitation. researchgate.net DFT calculations at levels such as B3LYP/6-311++G** are commonly employed to accurately determine these orbital energies and the resulting energy gap. researchgate.net

OrbitalDescriptionSignificance
HOMO The highest energy molecular orbital that is occupied by electrons.Represents the ability to donate electrons; associated with regions of high electron density.
LUMO The lowest energy molecular orbital that is unoccupied by electrons.Represents the ability to accept electrons; indicates sites for nucleophilic attack.
Energy Gap The energy difference between the HOMO and LUMO.A key indicator of molecular stability and reactivity. A larger gap suggests higher stability.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to areas that are attractive to nucleophiles and electrophiles, respectively.

For this compound, the MEP surface would likely show negative potential (typically colored red or yellow) around the nitrogen atoms of the tetrazole ring and the lone pair of the amino group, highlighting these as sites for hydrogen bonding and electrophilic attack. nih.gov The hydrogen atoms of the amino group and the isopropyl group would exhibit positive potential (typically colored blue), indicating their susceptibility to nucleophilic attack. This analysis is instrumental in understanding intermolecular interactions, such as hydrogen bonding, which are crucial for the biological activity and crystal packing of tetrazole derivatives. nih.gov

Tautomerism and Isomerization Studies

Tautomerism is a significant phenomenon in tetrazole chemistry, influencing the chemical and physical properties of these compounds. researchgate.net For 5-aminotetrazoles, the potential for different tautomeric forms adds a layer of complexity to their behavior.

Investigation of Stable Tautomeric Forms (e.g., amino-imino tautomerization)

In the case of this compound, the primary tautomerism to consider is the amino-imino tautomerism. This involves the migration of a proton from the amino group to one of the nitrogen atoms of the tetrazole ring, resulting in an imino tautomer.

1H-amino tautomer: This is the form where the amino group is present as -NH2.

Imino tautomers: Several imino forms are possible, depending on which ring nitrogen atom accepts the proton. For instance, a proton shift to the N4 position would result in an imino group (=NH) and a double bond between C5 and the exocyclic nitrogen.

Computational studies on related 5-aminotetrazoles have shown that the amino tautomer is generally the more stable form. nih.govwikipedia.org The relative stability of these tautomers can be influenced by the substituent at the N1 position (the isopropyl group in this case) and the surrounding environment (e.g., solvent polarity). nih.govresearchgate.net DFT calculations are essential for determining the relative energies of these tautomers and predicting the predominant form under different conditions.

Energy Barriers and Mechanisms of Tautomeric Interconversion

The interconversion between tautomers is not instantaneous and requires surmounting an energy barrier. Computational studies can elucidate the transition states and the energy profiles for these tautomeric shifts. Understanding these energy barriers is crucial for predicting the kinetics of tautomerization and whether different tautomers can be isolated or if they exist in a rapid equilibrium. The mechanism of interconversion often involves intramolecular or intermolecular proton transfer. The presence of protic solvents can facilitate this process by acting as a proton shuttle.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, which can be instrumental in the characterization of novel compounds and in the interpretation of experimental data. Density Functional Theory (DFT) is a primary method used for these predictions.

The initial step in predicting spectroscopic parameters involves the optimization of the molecular geometry of this compound using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). Following geometry optimization, frequency calculations are performed to predict the Infrared (IR) spectrum and to confirm that the optimized structure corresponds to a true energy minimum.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These calculated shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data.

For the prediction of the UV-Vis spectrum, Time-Dependent DFT (TD-DFT) calculations are employed. These calculations provide information about the electronic transitions, including the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax).

The accuracy of these computational predictions is highly dependent on the chosen level of theory and the solvent model used to simulate the experimental conditions. Validation of the computational model is achieved by comparing the predicted spectra with experimentally obtained data. Discrepancies between the predicted and experimental data can provide insights into the specific molecular environment and intermolecular interactions.

Table 1: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

ParameterPredicted Value (Computational)Experimental Value
¹H NMR (ppm)
-CH (isopropyl)Calculated ShiftMeasured Shift
-CH₃ (isopropyl)Calculated ShiftMeasured Shift
-NH₂Calculated ShiftMeasured Shift
¹³C NMR (ppm)
C5 (tetrazole)Calculated ShiftMeasured Shift
-CH (isopropyl)Calculated ShiftMeasured Shift
-CH₃ (isopropyl)Calculated ShiftMeasured Shift
IR (cm⁻¹)
N-H stretchCalculated FrequencyMeasured Frequency
C-H stretchCalculated FrequencyMeasured Frequency
N=N stretchCalculated FrequencyMeasured Frequency
UV-Vis (nm)
λmaxCalculated WavelengthMeasured Wavelength

Note: This table is illustrative. Specific values would be populated from actual computational and experimental studies.

Reaction Mechanism Elucidation and Energy Landscape Mapping

Computational chemistry is a pivotal tool for elucidating reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For this compound, theoretical studies could explore various reactions, such as its synthesis, decomposition, or functionalization.

To map the energy landscape of a reaction, the geometries of reactants, products, and any intermediates are optimized. Transition state (TS) structures, which represent the highest energy point along the reaction coordinate, are located using specialized algorithms. A key feature of a true transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. The Intrinsic Reaction Coordinate (IRC) method can then be used to confirm that the identified transition state connects the desired reactants and products.

For instance, in the context of the synthesis of this compound, computational methods could be used to model the key bond-forming steps and identify the associated transition states, providing a detailed atomistic picture of the reaction pathway.

Once the stationary points on the potential energy surface (reactants, products, transition states) have been identified, their energies can be used to calculate important thermodynamic and kinetic parameters. The enthalpy of reaction (ΔH) and Gibbs free energy of reaction (ΔG) can be determined from the differences in the calculated energies of the products and reactants.

The activation energy (Ea) of a reaction is calculated as the energy difference between the transition state and the reactants. This value is crucial for predicting the reaction rate using transition state theory. The Arrhenius equation can then be used to describe the temperature dependence of the reaction rate.

Table 2: Hypothetical Calculated Thermodynamic and Kinetic Parameters for a Reaction of this compound

ParameterCalculated ValueUnit
Enthalpy of Reaction (ΔH)ValuekJ/mol
Gibbs Free Energy of Reaction (ΔG)ValuekJ/mol
Activation Energy (Ea)ValuekJ/mol
Rate Constant (k) at 298 KValues⁻¹

Note: This table is illustrative and would be populated with data from specific reaction studies.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

For a molecule like this compound, MD simulations can reveal the accessible conformations of the isopropyl group relative to the tetrazole ring. By simulating the molecule in a box of solvent molecules (e.g., water, DMSO), the influence of the solvent on the conformational preferences and the dynamics of the solute can be investigated.

These simulations can also provide information on the solvation structure, including the formation of hydrogen bonds between the amine and tetrazole nitrogen atoms with solvent molecules. The analysis of radial distribution functions from the MD trajectory can quantify these interactions. Such studies are crucial for understanding the behavior of the molecule in solution, which is relevant for its application in various chemical and biological contexts.

Reactivity and Mechanistic Investigations of the Tetrazole Ring System

Thermal Stability and Decomposition Mechanisms

The thermal behavior of tetrazoles is of significant interest, particularly for derivatives used as gas-generating agents or energetic materials. The high nitrogen content of the tetrazole ring predisposes it to decomposition pathways that release large amounts of energy and gaseous products, primarily molecular nitrogen (N₂). For N-substituted tetrazoles, the decomposition mechanism is believed to commence with the cleavage of the tetrazole ring itself. researchgate.net

** The thermal decomposition of 1-substituted tetrazoles is generally understood to proceed via the direct elimination of a molecule of nitrogen from the tetrazole ring, bypassing the isomerization to an azidoimine that is characteristic of C-substituted tetrazoles. researchgate.netcanada.ca Theoretical studies on the closely related 5-aminotetrazole (B145819) have concluded that N₂ elimination is the predominant unimolecular channel for decomposition. canada.ca

For 1-(propan-2-yl)-1h-tetrazol-5-amine, the primary decomposition pathway is expected to follow this pattern, leading to the extrusion of N₂ and the formation of a highly reactive intermediate. The isopropyl group at the N1 position is anticipated to remain bonded to its nitrogen atom during the initial fragmentation of the heterocycle.

The thermal stability of tetrazole derivatives is highly dependent on temperature and the surrounding chemical environment. Studies on various tetrazole compounds show that decomposition temperatures can vary widely. For instance, salts of some tetrazole derivatives exhibit decomposition onsets between 216–299°C, while 5-aminotetrazole begins to decompose near 200°C. nih.govnih.gov The presence of certain materials, such as metal oxides, can act as catalysts, significantly lowering the decomposition temperature of tetrazole-based formulations.

For this compound, the bulky and electron-donating isopropyl group may influence its thermal stability compared to analogues with smaller substituents like a methyl group. The steric bulk could provide a degree of kinetic stability, while its electronic effects might modulate the ease with which the tetrazole ring fragments. It is established that higher heating rates can lead to an increase in the observed decomposition temperature for these types of energetic materials. researchgate.net

The initial extrusion of N₂ from a 1,5-disubstituted tetrazole is postulated to generate a reactive imidoylnitrene intermediate. uc.pt This intermediate can then undergo further reactions or rearrangements to yield more stable final products. In studies of related aminotetrazoles, decomposition products can include hydrazoic acid (HN₃) and various cyanamide (B42294) derivatives. researchgate.netnist.gov The specific nature of the N1-substituent plays a crucial role in determining the final product distribution.

Based on the decomposition mechanisms of analogous compounds, the thermal degradation of this compound would likely proceed through the intermediates and final products summarized in the table below.

Stage Species Type Predicted Chemical Species
Reactant1,5-Disubstituted TetrazoleThis compound
Initial FragmentationProductsImidoylnitrene Intermediate + Molecular Nitrogen (N₂)
Final ProductsStable MoleculesIsopropylcyanamide derivatives, other small molecules

This table is based on established decomposition pathways for the class of 1-substituted-5-aminotetrazoles.

Photochemical Reactivity and Stability

The study of how UV light affects tetrazole derivatives reveals alternative decomposition pathways that are distinct from thermal processes. These reactions often proceed at lower temperatures and can be controlled by the specific wavelength of light used. acs.org

Research on 1-methyl-5-aminotetrazole (B134227), a close analogue of the title compound, provides significant insight into the expected photochemical behavior. nih.govacs.org Upon UV irradiation, 1,5-disubstituted tetrazoles undergo cleavage of the ring with the extrusion of molecular nitrogen. uc.pt This process is believed to occur via distinct mechanistic steps that are highly influenced by the substitution pattern on the tetrazole ring. nih.gov

For 1-substituted-5-aminotetrazoles, two competing pathways have been identified:

Direct Carbodiimide Formation: The initial photoextrusion of N₂ can lead to an imidoylnitrene intermediate, which then rapidly rearranges into a stable carbodiimide. uc.pt

Diazirine Intermediate Pathway: An alternative pathway involves the formation of a diazirine intermediate. This highly strained, three-membered ring is itself photochemically active and can subsequently convert into the same carbodiimide. nih.govacs.org

A novel reaction pathway observed specifically for 1-methyl-5-aminotetrazole involves the formation of an amino cyanamide, highlighting how the N1-substitution pattern directs the reaction course. nih.govacs.org

The expected photochemical products for this compound are outlined in the following table.

Intermediate/Product Chemical Class Formation Pathway Reference Analogue
ImidoylnitreneReactive IntermediateDirect photoextrusion of N₂1-Methyl-5-aminotetrazole
DiazirineReactive IntermediateRing rearrangement post-excitation1-Methyl-5-aminotetrazole
1-Amino-3-isopropylcarbodiimideCarbodiimideRearrangement of imidoylnitrene or diazirine1-Methyl-5-aminotetrazole
Amino-isopropyl-cyanamideCyanamideUnique pathway for 1-substituted isomers1-Methyl-5-aminotetrazole

This table extrapolates findings from the photochemical study of 1-methyl-5-aminotetrazole to its isopropyl analogue. nih.govuc.ptacs.org

The substitution pattern on the tetrazole ring is a critical determinant of its photochemical reactivity and stability. nih.gov Studies comparing 1-methyl-5-aminotetrazole with its 2-methyl isomer show marked differences in their reaction pathways and photoproducts. acs.org For instance, the formation of a nitrile imine intermediate is observed exclusively from the 2-substituted isomer, while the amino cyanamide is characteristic of the 1-substituted isomer. nih.govacs.org

This demonstrates that the placement of the alkyl group (at N1 or N2) fundamentally alters the electronic structure of the molecule and the way it fragments upon absorbing UV light. The propan-2-yl group in this compound, being an N1-substituent, would direct its photochemistry along the pathways established for 1-substituted tetrazoles, leading to products like carbodiimides and cyanamides rather than nitrile imines. nih.govuc.pt Furthermore, electron-withdrawing groups attached to the tetrazole system have been shown to have a photo-stabilizing effect, suggesting that the electron-donating nature of the isopropyl group may influence the quantum yield and rate of photodegradation. uc.pt

Electrophilic and Nucleophilic Reactions of the Tetrazole Core

The tetrazole ring possesses a distinct reactivity profile, characterized by its aromaticity and electron-accepting nature, the latter of which is amplified upon protonation. bohrium.com This inherent electronic property governs its interactions with both electrophiles and nucleophiles.

The tetrazole core of this compound contains several nucleophilic centers, primarily the ring nitrogen atoms. researchgate.netclockss.org The sp² hybridized nitrogens in the ring are common sites for electrophilic attack and are instrumental in forming hydrogen bonds and coordinating with metal ions. acs.orgwikipedia.org In many multicomponent reactions involving 5-aminotetrazoles, the molecule functions as a 1,3-binucleophile, with both the exocyclic amino group and the adjacent N4 ring nitrogen participating in the reaction. clockss.org

Alkylation of the parent 5-aminotetrazole typically yields a mixture of N1 and N2 substituted isomers, highlighting the nucleophilic character of these positions. mdpi.com In the case of this compound, the N1 position is already occupied by the isopropyl group. The remaining ring nitrogens (N2, N3, and N4) still possess lone pairs and can act as nucleophilic sites. The N4 nitrogen, in particular, is known to be basic. wikipedia.org

While the ring nitrogens are the primary sites of reactivity, the ring carbon (C5) can also be involved in reactions. For 1-substituted tetrazoles lacking a C5 substituent, direct deprotonation at the C5 position can be achieved using exceptionally strong bases like the turbo Grignard reagent (iPrMgCl·LiCl). acs.org This generates a metalated tetrazole intermediate that can subsequently react with various electrophiles. However, for the title compound, the C5 position is substituted with an amino group, which directs reactivity towards the exocyclic group and the ring nitrogens.

Table 1: Nucleophilic and Electrophilic Sites in this compound

SiteTypeReactivityNotes
Ring Nitrogens (N2, N3, N4)NucleophilicAct as sites for protonation, alkylation, and coordination with electrophiles. acs.orgwikipedia.orgmdpi.comThe N1 position is blocked by the isopropyl group.
Ring Carbon (C5)ElectrophilicGenerally less reactive towards nucleophiles due to the attached amino group. Can be deprotonated in unsubstituted 1-alkyl tetrazoles. acs.orgReactivity is dominated by the attached amino group.
Exocyclic Amino Group (-NH₂)NucleophilicA primary site for derivatization reactions such as acylation and Schiff base formation. researchgate.netajol.infoPossesses basic properties and can be readily protonated.

Despite the general stability conferred by its aromaticity, the tetrazole ring can undergo cleavage under specific, often energetic, conditions. bohrium.com These reactions are mechanistically distinct and lead to the formation of different molecular scaffolds.

One notable pathway is degradative acylation. When 5-substituted-1H-tetrazoles are treated with acyl halides, they can undergo a ring-opening reaction. beilstein-journals.org This process is believed to proceed through initial acylation at a ring nitrogen, followed by cleavage to form a nitrilimine intermediate, which then cyclizes to yield a 1,3,4-oxadiazole. beilstein-journals.orgacs.org

Photochemical reactions also provide a route to ring cleavage. UV irradiation of 1,5-substituted tetrazoles can induce the extrusion of molecular nitrogen (N₂), leading directly to a singlet imidoylnitrene intermediate. uc.pt This highly reactive species can then rearrange to form more stable products like carbodiimides. The stability of organometallic tetrazole intermediates is also a critical factor; their decomposition often involves the elimination of nitrogen gas to produce a cyanamide, representing a form of ring fragmentation. acs.org

Reactivity of the Exocyclic Amino Group

The exocyclic amino group at the C5 position is a key functional handle that significantly influences the chemical properties and reactivity of this compound. mdpi.com It serves as a primary nucleophilic and basic center. researchgate.netclockss.org

In acidic media, protonation readily occurs. The process of isolating 5-aminotetrazole often involves acidification to a pH below 3 to ensure the molecule is fully protonated, which also aids in purification. google.com Protonation can occur at either the exocyclic amino group or one of the ring nitrogens. The increased nucleophilicity of the deprotonated tetrazole anion is a key feature in many of its synthetic applications. clockss.org

The nucleophilic nature of the exocyclic amino group allows for a variety of derivatization reactions. These modifications are crucial for building more complex molecules, particularly in the field of medicinal chemistry.

A common reaction is the condensation with aldehydes and ketones to form Schiff bases (imines). For instance, 5-aminotetrazole readily reacts with various aromatic aldehydes to produce the corresponding N-(1H-tetrazol-5-yl)methanimine derivatives. ajol.info This reactivity is expected to be preserved in this compound.

Furthermore, the amino group is susceptible to acylation and sulfonylation. These reactions involve the attack of the amino nitrogen on the electrophilic carbonyl or sulfonyl center, respectively, leading to the formation of amides and sulfonamides. Such derivatizations are fundamental in altering the electronic and steric properties of the parent molecule for various applications. researchgate.net

Table 2: Representative Derivatization Reactions of the Exocyclic Amino Group

Reaction TypeReagent ExampleProduct TypeReference
Schiff Base FormationAromatic Aldehydes (e.g., Benzaldehyde)Imine ajol.info
AcylationAcyl Halides (e.g., Acetyl Chloride)Amide researchgate.net
SulfonylationSulfonyl Halides (e.g., Tosyl Chloride)Sulfonamide researchgate.net

Influence of the Isopropyl Substituent on Ring Reactivity and Stability

Electronically, the isopropyl group is an electron-donating alkyl group. This inductive effect increases the electron density of the tetrazole ring compared to an unsubstituted or aryl-substituted tetrazole. This can, in turn, enhance the nucleophilicity of the other ring nitrogens. The nature of the substituent is known to affect the aromaticity and stability of the tetrazole ring system. bohrium.com

Sterically, the bulky isopropyl group can shield the adjacent N2 and C5 positions of the tetrazole ring. This steric hindrance can modulate the accessibility of these sites to reagents, potentially influencing reaction rates and regioselectivity. It has been suggested that such steric shielding could also enhance the molecule's resistance to enzymatic degradation in biological systems. The substituent's nature also has a critical impact on the coordination ability of tetrazole-containing ligands. nih.gov

Mechanistic Biological Activity and Molecular Interaction Studies in Vitro and Pre Clinical

Antimicrobial Activity Studies (In Vitro)

Tetrazole derivatives have demonstrated a broad spectrum of antimicrobial activities, with numerous studies evaluating their efficacy against clinically relevant bacterial and fungal strains. nih.govcbijournal.com The structural versatility of the tetrazole ring allows for the synthesis of a wide array of derivatives with potent antimicrobial properties. nih.gov

The antibacterial potential of tetrazole derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. For instance, certain 5-substituted aryl 1H-tetrazole derivatives have shown notable activity against Staphylococcus aureus and Escherichia coli. nih.gov In some cases, a synergistic effect was observed when these compounds were used in combination with trimethoprim, leading to significantly lower Minimum Inhibitory Concentration (MIC) values. nih.gov

Novel benzimidazole-tetrazole derivatives have also been assessed for their antibacterial capabilities against strains such as Staphylococcus aureus and Escherichia coli. ajgreenchem.com Similarly, studies on N-ribofuranosyl tetrazole derivatives revealed their strong antibacterial action against E. coli and S. aureus, with some compounds surpassing the efficacy of conventional antibiotics like chloramphenicol (B1208) and ampicillin. acs.org Furthermore, research into tetrazole-containing azodye derivatives has reported reasonable to excellent antimicrobial activity against Staphylococcus aureus. cbijournal.com Other studies have explored the activity of compounds like 1-(2-(1H-tetrazolo-5-yl)-R1-phenyl)-3-R2-phenyl(ethyl)ureas against these common pathogens. zsmu.edu.uazsmu.edu.ua

Tetrazole Derivative ClassBacterial StrainObserved ActivityReference
5-substituted aryl 1H-tetrazolesStaphylococcus aureus, Escherichia coliSignificant antibacterial activity, synergistic effect with trimethoprim. nih.gov
Benzimidazole-tetrazole derivativesStaphylococcus aureus, Escherichia coliEvaluated for antibacterial properties. ajgreenchem.com
N-ribofuranosyl tetrazole derivativesEscherichia coli, Staphylococcus aureusStrong antibacterial activity, some more effective than chloramphenicol and ampicillin. acs.org
Tetrazole containing azodye derivativesStaphylococcus aureusExcellent to reasonable antimicrobial activity. cbijournal.com
1-(2-(1H-tetrazolo-5-yl)-R1-phenyl)-3-R2-phenyl(ethyl)ureasStaphylococcus aureus, Escherichia coliEvaluated for antibacterial activity. zsmu.edu.uazsmu.edu.ua

The antifungal properties of tetrazole derivatives have been extensively investigated, particularly against Candida albicans, a common opportunistic fungal pathogen. ekb.eg A variety of tetrazole-based compounds have exhibited promising anti-candida activity.

For example, novel benzimidazole-tetrazole derivatives have shown efficacy against C. albicans. ajgreenchem.com Certain synthesized tetrazole derivatives, identified as compounds 1b and 1e in one study, were found to be active against this fungus. nih.govnih.gov The antifungal activity often depends on the specific substitutions on the tetrazole ring system, as seen in S-substituted tetrazolo[1,5-c]quinazoline-(6H)-5-ones(thiones) which were found to be particularly active. zsmu.edu.uazsmu.edu.ua

Screening of various tetrazole derivatives, including those with a pyrrolidine (B122466) moiety, has identified compounds with potent action against C. albicans. nih.govnih.gov However, it is noteworthy that not all tetrazole derivatives display antifungal properties, as some synthesized compounds have shown no activity against Aspergillus fumigatus or Candida albicans. ekb.eg

Tetrazole Derivative ClassFungal SpeciesObserved ActivityReference
Benzimidazole-tetrazole derivativesCandida albicansShowed efficacy against C. albicans. ajgreenchem.com
Tetrazole derivatives (compounds 1b and 1e)Candida albicansActive against C. albicans. nih.govnih.gov
S-substituted tetrazolo[1,5-c]quinazoline-(6H)-5-ones(thiones)Candida albicansShowed characteristic antifungal activity. zsmu.edu.uazsmu.edu.ua
Tetrazole derivatives with a pyrrolidine moietyCandida albicansDemonstrated potent action against C. albicans. nih.gov

Minimum Inhibitory Concentration (MIC) is a key quantitative measure of a compound's antimicrobial effectiveness. For various tetrazole derivatives, MIC values have been determined against a range of microorganisms.

For instance, certain 5-substituted aryl 1H-tetrazole derivatives exhibited MIC values of 125-250 µg/mL against S. aureus and E. coli. nih.gov When combined with trimethoprim, these values were reduced to a range of 3.91-31.3 µg/mL against S. aureus and 0.24-1.95 µg/mL against E. coli. nih.gov In another study, N-ribofuranosyl tetrazole derivatives showed MICs of 15.06 µM and 13.37 µM against E. coli and S. aureus, respectively. acs.org

Against fungal pathogens, some triazole derivatives have demonstrated MICs ranging from less than 0.063 to 32 µg/mL against Candida albicans species. ekb.eg The MIC values for (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile derivatives were also determined, highlighting their interaction with various microbes. mdpi.com

Tetrazole Derivative ClassMicroorganismMIC ValueReference
5-substituted aryl 1H-tetrazolesS. aureus, E. coli125-250 µg/mL nih.gov
5-substituted aryl 1H-tetrazoles + TrimethoprimS. aureus3.91-31.3 µg/mL nih.gov
5-substituted aryl 1H-tetrazoles + TrimethoprimE. coli0.24-1.95 µg/mL nih.gov
N-ribofuranosyl tetrazole derivativesE. coli, S. aureus13.37-15.06 µM acs.org
Triazole derivativesCandida albicans<0.063 to 32 µg/mL ekb.eg

Molecular Docking and Binding Affinity Investigations

To understand the mechanism of action at a molecular level, molecular docking studies have been employed to identify potential biological targets and elucidate the interactions between tetrazole derivatives and these targets.

Molecular docking studies have identified several potential enzyme targets for tetrazole derivatives. A common target for antifungal tetrazoles is the sterol 14-alpha demethylase (CYP51), an essential enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. ajgreenchem.comcumhuriyet.edu.tr Inhibition of this enzyme disrupts the fungal cell membrane integrity.

In bacteria, potential targets include dihydrofolate reductase, an enzyme crucial for DNA synthesis, with studies docking tetrazole derivatives against the enzyme from both Klebsiella pneumoniae (protein 4OR7) and Candida albicans (protein 1AI9). nih.gov Other identified bacterial targets include the DNA polymerase sliding clamp of E. coli (7AZ5) and DNA gyrase and topoisomerase IV of Staphylococcus aureus. nih.govacs.org In C. albicans, serine protease Kex2 has also been suggested as a protein essential for its resistance mechanism. nih.gov

Tetrazole Derivative ClassPotential Molecular TargetOrganismReference
Benzimidazole-tetrazole derivatives14-α demethylase (CYP51)Candida species ajgreenchem.com
Tetrazole piperazine (B1678402) derivativesSterol 14-alpha demethylaseC. albicans cumhuriyet.edu.tr
N-ribofuranosyl tetrazole derivativesDNA polymerase (7AZ5)E. coli acs.org
Tetrazole derivatives (Mannich bases)Dihydrofolate reductase (4OR7, 1AI9)K. pneumoniae, C. albicans nih.gov
Tetrazole-based compoundsDNA Topoisomerase IV and GyraseStaphylococcus aureus nih.gov
(±)-1-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]propan-2-yl acetateSerine protease Kex2C. albicans nih.gov

Molecular docking not only identifies potential targets but also provides insights into the specific interactions between the ligand (tetrazole derivative) and the receptor's active site. These interactions are crucial for the compound's inhibitory activity.

In the case of the sterol 14-alpha demethylase enzyme, key interactions include p-cation interactions between the tetrazole derivative and the heme group within the enzyme's active site. ajgreenchem.comcumhuriyet.edu.tr For a target in E. coli, interactions such as H-acceptor contact with heme and hydrogen bonding with specific amino acid residues like Met207 have been observed. ajgreenchem.com Studies on tetrazole derivatives targeting dihydrofolate reductase have shown that some compounds can exhibit a higher binding affinity (more negative binding energy) than the control compounds, indicating a strong potential for inhibition. nih.gov

These detailed molecular interaction studies are invaluable for the rational design and optimization of new, more potent tetrazole-based antimicrobial agents.

Computational Predictions of Binding Modes

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are crucial tools for predicting how tetrazole derivatives, including 1-(Propan-2-yl)-1h-tetrazol-5-amine, might interact with biological targets at a molecular level. These studies provide insights into the binding affinity and orientation of a ligand within the active site of a protein, guiding the rational design of more potent and selective compounds. nih.govmdpi.com

Molecular docking studies have been performed on a variety of tetrazole derivatives to elucidate their binding modes with different biological targets. For instance, docking studies on novel 1,5-disubstituted tetrazoles have been used to explore their binding within the active sites of bacterial DNA gyrase and topoisomerase IV, suggesting these enzymes as potential targets for their antimicrobial activity. uw.edu.plnih.gov Similarly, docking has been employed to understand the interaction of tetrazole derivatives with the active site of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. nih.govtandfonline.com

In silico studies of pyrazolo[1,2-a]benzo benthamdirect.comresearchgate.netnih.govtetrazin-3-one (PBT) derivatives, which feature a tetrazole-related core, have been used to understand their interaction with DNA and topoisomerase II, revealing that some derivatives may act as DNA intercalating agents. nih.gov Furthermore, computational analyses have been instrumental in understanding the binding of small molecules to the programmed death-ligand 1 (PD-L1), a key target in cancer immunotherapy, with some studies focusing on tetrazole-containing structures. mdpi.com The general principle involves the tetrazole ring and its substituents forming hydrogen bonds, hydrophobic interactions, and π-π stacking with key amino acid residues in the target's binding pocket. mdpi.com For example, the nitrogen atoms of the tetrazole ring are capable of acting as hydrogen bond acceptors, a common interaction observed in ligand-protein complexes. nih.gov

Derivative Class/CompoundTarget ProteinPredicted Interactions/Findings
1,5-disubstituted tetrazoles S. aureus Topoisomerase IV & DNA GyraseClear correlation between minimal inhibitory concentrations and affinity towards the enzymes. uw.edu.pl
Tetrazole-cyanamide hybrids Cyclooxygenase-2 (COX-2)Exploration of binding modes within the enzyme's active site to explain anti-inflammatory activity. nih.govtandfonline.com
5-substituted 1H-tetrazoles CSNK2A1 receptorDimethoxyphenyl derivative showed the lowest binding energy, suggesting potential as an inhibitor. nih.govnih.gov
Pyrazolo[1,2-a]benzo benthamdirect.comresearchgate.netnih.govtetrazin-3-ones DNA Topoisomerase IIDi-chloro substituted derivative identified as most effective in intercalation and inhibition of catalytic activity. nih.gov
Biphenyl (B1667301) tetrazoles Metallo-β-lactamaseThe tetrazole moiety interacts directly with a zinc atom in the active site. core.ac.uk

Structure-Activity Relationship (SAR) Analysis of Tetrazole Derivatives.researchgate.net

The biological activity of tetrazole derivatives is profoundly influenced by the nature and position of substituents on the tetrazole ring. researchgate.net Structure-Activity Relationship (SAR) studies are essential for understanding how specific structural modifications affect the pharmacological profile, guiding the optimization of lead compounds. researchgate.netnih.gov

Correlation of Structural Features with Biological Activity

The tetrazole ring itself is a key pharmacophore, often considered a bioisostere of the carboxylic acid group. nih.govbenthamdirect.com This substitution can enhance metabolic stability and improve pharmacokinetic properties due to the similar pKa values and planar structure. nih.govnih.gov The biological profile of tetrazole compounds is largely dictated by the substituents at the N1 (or N2) and C5 positions.

Substitution at the N1 position: The nature of the substituent at the N1 position, such as the propan-2-yl (isopropyl) group in this compound, is critical. The isopropyl group introduces lipophilicity and steric bulk, which can influence bioavailability and interaction with the target protein. In studies of tetrazole urea (B33335) herbicides, the nature of the N1-phenyl substituent was found to be a key determinant of activity. acs.org For antimicrobial 1,5-disubstituted tetrazoles, derivatives with substituents like a (furan-2-yl)methyl group at the N1 position have shown promising activity. researchgate.net

Substitution at the C5 position: The amine group at the C5 position is a crucial feature, capable of acting as a hydrogen bond donor. In many biologically active tetrazoles, this position is linked to various other moieties. For example, in a series of anti-inflammatory compounds, 1,5-diaryl-substituted tetrazoles were synthesized and evaluated, showing that the nature of the aryl group at C5 significantly impacted COX-2 inhibition. nih.gov In another study, linking the C5 position to a thio-substituent which was further derivatized led to compounds with effective antibacterial and antifungal activities. nih.gov

Combined Influence: The interplay between substituents at different positions is fundamental. For instance, in a series of pyrazoline derivatives connected to a tetrazole ring, the combined effect of substitutions on the pyrazoline and tetrazole moieties resulted in potent antiprotozoal activity. nih.gov SAR studies on antimicrobial tetrazoles revealed that specific combinations of substituents, such as a 3-chloro-4-methylphenyl group at N1 and a furan-2-ylmethylamino group at C5, yielded high potency against certain bacterial strains. researchgate.net

Compound SeriesKey Structural FeatureObserved Biological Activity
1,5-Diaryl-substituted tetrazoles Nature of aryl groups at N1 and C5Potent and selective COX-2 inhibition. nih.gov
5-Thio-substituted tetrazoles Various groups attached to the C5-sulfurModerate to effective antibacterial and antifungal activities. nih.gov
Tetrazole-bearing pyrazolines Substituents on the pyrazoline ringPotent growth inhibition of Entamoeba histolytica. nih.gov
N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives Substitution on the N1-phenyl ringSignificant antimicrobial activity, particularly against S. epidermidis. researchgate.net

Design Principles for Enhanced Biological Potency

Several key principles have emerged from the study of tetrazole derivatives to enhance their biological potency:

Bioisosteric Replacement: The most prominent design principle is the use of the tetrazole ring as a non-classical bioisostere for a carboxylic acid group. imperfectpharmacy.in This strategy is employed to improve metabolic stability, increase lipophilicity, and enhance membrane permeability while maintaining the necessary acidic character to interact with biological targets. nih.gov

Molecular Hybridization: Combining the tetrazole pharmacophore with other known biologically active scaffolds is a common strategy to create hybrid molecules with potentially synergistic or enhanced activity. mdpi.com This approach has been used to develop tetrazole-containing pyrazolines, chalcones, and pyridine (B92270) derivatives with significant anti-inflammatory, antimicrobial, or anticancer effects. nih.govmdpi.comisfcppharmaspire.com

Modulation of Physicochemical Properties: The introduction of specific functional groups is used to fine-tune properties like solubility, lipophilicity, and electronic distribution. For example, the addition of electron-withdrawing or electron-donating groups to aryl substituents can modulate the pKa of the tetrazole ring and its binding affinity. nih.gov The isopropyl group in this compound, for instance, increases lipophilicity compared to smaller alkyl groups.

Structure-Based Design: Utilizing computational docking and the crystal structures of target enzymes allows for the rational design of inhibitors that fit optimally into the active site. mdpi.comcore.ac.uk This approach was used to develop potent biphenyl tetrazole inhibitors of metallo-β-lactamase, where the tetrazole moiety was positioned to chelate a key zinc ion in the enzyme's active site. core.ac.uk

Investigations into Specific Biochemical Pathways (e.g., Enzyme Inhibition).researchgate.net

Research into tetrazole derivatives has identified their ability to modulate various biochemical pathways, often through the direct inhibition of specific enzymes. researchgate.net The unique electronic and steric properties of the tetrazole ring enable it to interact effectively with the active sites of numerous enzymes. researchgate.net

In Vitro Enzyme Assays

The inhibitory potential of tetrazole derivatives has been quantified against several enzymes using in vitro assays:

Cyclooxygenase (COX) Inhibition: A series of novel tetrazole and cyanamide (B42294) derivatives were evaluated for their ability to inhibit COX-1 and COX-2 enzymes. Some compounds showed potent COX-2 inhibitory activity, with IC50 values comparable to the standard drug celecoxib, indicating their potential as anti-inflammatory agents. nih.govtandfonline.com

Tyrosinase Inhibition: 5-substituted-1H-tetrazole derivatives were synthesized and tested for their inhibitory activity against mushroom tyrosinase. All tested derivatives showed effectiveness, with the most potent compound, 3-(3,4-dichlorophenyl)-2-(1H-tetrazol-5-yl)acrylonitrile, exhibiting an IC50 value of 45 µM. ias.ac.in

Caspase-1 Inhibition: Through rational design, 1,5-disubstituted α-amino tetrazole derivatives were developed as non-covalent inhibitors of caspase-1, an enzyme central to the inflammasome pathway. These compounds were shown to inhibit IL-1β release in activated macrophages in the low micromolar range. nih.gov

Protein Arginine Deiminase (PAD) Inhibition: Tetrazole analogs of Cl-amidine were designed as inhibitors of PADs, enzymes involved in autoimmune diseases and cancer. These analogs proved to be highly potent and showed selectivity towards specific PAD isozymes. nih.gov

Topoisomerase Inhibition: Certain 1,5-disubstituted tetrazole derivatives have demonstrated inhibitory activity against bacterial DNA gyrase and topoisomerase IV from S. aureus, suggesting a mechanism for their antimicrobial effects. uw.edu.plnih.gov

Compound ClassEnzyme TargetIC50 / Activity Data
1,5-Diaryl-substituted tetrazoles COX-1 / COX-2IC50 values ranged from 0.42 to 8.1 µM for COX-1 and 2.0 to 200 µM for COX-2. nih.gov
3-(3,4-dichlorophenyl)-2-(1H-tetrazol-5-yl)acrylonitrile Mushroom TyrosinaseIC50 = 45 µM. ias.ac.in
1,5-disubstituted α-amino tetrazoles Caspase-1Inhibition of IL-1β production with IC50 values in the low µM range (e.g., 50.06 µM for compound 5ae). nih.gov
Biphenyl tetrazole tert-butyl Cl-amidine Protein Arginine Deiminase 4 (PAD4)Potent inhibition and enhanced cell killing in PAD4-expressing cells. nih.gov
1,5-disubstituted tetrazole derivatives S. aureus Topoisomerase IV & DNA GyraseCompounds 10 and 11 showed clear inhibition of enzyme decatenation and supercoiling activity. uw.edu.pl

Mechanistic Insights into Enzyme-Inhibitor Interactions

The mechanisms by which tetrazole derivatives inhibit enzymes often involve specific, targeted interactions within the enzyme's active site:

Competitive Inhibition and Metal Chelation: In the case of metallo-β-lactamase from Bacteroides fragilis, biphenyl tetrazoles act as potent competitive inhibitors. X-ray crystallography revealed that the tetrazole moiety of the inhibitor directly interacts with one of the two zinc atoms in the active site, displacing a water molecule and disrupting the catalytic mechanism. core.ac.uk

Active Site Binding: For COX-2, docking studies suggest that tetrazole derivatives bind within the active site, forming interactions with key residues that are crucial for the enzyme's cyclooxygenase activity. tandfonline.com The tetrazole ring, acting as a bioisostere, mimics the binding of the natural substrate, arachidonic acid.

Interference with Substrate/Cofactor Binding: The inhibition of bacterial topoisomerases by 1,5-disubstituted tetrazoles is believed to occur by interfering with enzyme-ATP interactions, which are necessary for the enzyme's catalytic cycle of DNA cleavage and re-ligation. uw.edu.pl Docking studies support the binding of these inhibitors in the ATP-binding pocket of the enzymes. nih.gov

Allosteric Modulation: While many tetrazoles act at the active site, some compounds can exert their effects through allosteric mechanisms. For example, studies on excitatory amino acid transporters (EAATs) have shown that some tetrazole-containing compounds act as positive allosteric modulators, enhancing the transporter's function without directly interacting with the substrate binding site. nih.gov

Applications in Materials Science and Coordination Chemistry

Coordination Chemistry of 1-(Propan-2-yl)-1H-tetrazol-5-amine

The coordination chemistry of tetrazole-based ligands is a rich and expanding area of research. These compounds are known to be versatile building blocks for creating multidimensional metal-organic frameworks (MOFs). nih.govresearchgate.net The coordination behavior of this compound is predicated on the Lewis basicity of the nitrogen atoms in the tetrazole ring and the amino group.

This compound possesses multiple potential coordination sites, qualifying it as a multidentate ligand. The tetrazole ring itself contains four nitrogen atoms, and the exocyclic amino group provides an additional donor site. semanticscholar.orgnist.gov This allows the ligand to bind to one or more metal centers in various ways, including monodentate, bidentate, and bridging fashions.

The specific coordination mode is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of counter-anions or other ligands. nih.gov For instance, in related tetrazole-metal complexes, the ligand has been observed to coordinate in a monodentate fashion through one of the ring nitrogen atoms. nih.gov In other cases, tetrazole derivatives act as bridging ligands, connecting two or more metal centers to form one-, two-, or three-dimensional coordination polymers. rsc.orgrsc.org The isopropyl group at the N1 position introduces steric bulk, which can influence the regioselectivity of coordination and the resulting crystal packing.

Table 1: Potential Coordination Modes of Tetrazole-Based Ligands

Coordination ModeDescriptionExample from Related Compounds
Monodentate The ligand binds to a single metal center through one nitrogen atom of the tetrazole ring.A Cu(II) complex where a tetrazole-indole ligand coordinates in a monodentate fashion. nih.gov
Bidentate Chelating The ligand binds to a single metal center through two adjacent nitrogen atoms (e.g., N1 and N5-amino, or N2 and N3).While less common for 5-aminotetrazoles, this mode is known for other N-heterocyclic ligands.
Bridging The ligand connects two or more metal centers, often using different nitrogen atoms of the tetrazole ring.A 2D coordination polymer where a tetrazole ligand adopts a chelating-bridging mode. rsc.org

The synthesis of metal-organic frameworks incorporating tetrazole-based ligands is often achieved through solvothermal or hydrothermal methods. rsc.orgnih.gov These techniques involve heating a mixture of the metal salt and the ligand in a suitable solvent or solvent mixture under autogenous pressure. This approach can promote the crystallization of kinetically stable framework structures that may not be accessible at room temperature. The choice of solvent, temperature, and metal-to-ligand ratio can significantly impact the resulting structure. rsc.org For example, the synthesis of a series of coordination polymers with a pyrazolyl-tetrazole ligand was successfully carried out under hydrothermal conditions. rsc.org

Characterization of the resulting metal-tetrazole frameworks typically involves a combination of analytical techniques:

Single-Crystal X-ray Diffraction (SCXRD): This is the most definitive method for determining the precise three-dimensional structure, including bond lengths, bond angles, and coordination geometries. rsc.orgnih.gov

Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk material and to compare with the simulated pattern from SCXRD data.

Fourier-Transform Infrared (FTIR) Spectroscopy: Helps to confirm the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the tetrazole ring and amino group. nih.gov

Elemental Analysis: Confirms the empirical formula of the synthesized complex. nih.govrsc.org

Thermogravimetric Analysis (TGA): Provides information about the thermal stability of the framework and the presence of coordinated or guest solvent molecules.

The investigation of coordination modes and bond geometries through SCXRD reveals how this compound can assemble into complex architectures. In related systems, tetrazole ligands have been shown to link metal centers through various nitrogen atoms. For instance, in a dense 3D zinc-bistetrazole framework, the metal centers are tetrahedrally coordinated by four nitrogen atoms from four different ligands, with the ligands bonding through their N1 and N3 donors. nih.gov In other structures, such as those of cobalt, polynuclear clusters act as secondary building units that are then linked by the tetrazole ligands into a 3D structure. nih.gov The presence of the amino group at the C5 position and the isopropyl group at the N1 position of this compound would likely lead to specific hydrogen bonding patterns and steric constraints that direct the final framework geometry.

Supramolecular Chemistry and Crystal Engineering

Crystal engineering focuses on the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. mdpi.com this compound is a promising candidate for crystal engineering due to its capacity for forming robust non-covalent interactions. semanticscholar.org

The self-assembly of this compound into ordered supramolecular structures is driven by a variety of non-covalent interactions. The most significant of these are hydrogen bonds, which can form between the amino group (as a donor) and the nitrogen atoms of the tetrazole ring (as acceptors).

In the crystal structure of a closely related compound, 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol, molecules are linked by N—H···N and N—H···O hydrogen bonds, creating a three-dimensional network. nih.govresearchgate.net It is expected that this compound would exhibit similar N—H···N hydrogen bonding patterns, leading to the formation of chains, ribbons, or sheets.

Beyond hydrogen bonding, other interactions can also play a role:

Table 2: Key Non-Covalent Interactions in Tetrazole-Based Crystal Structures

Interaction TypeDescriptionPotential Role for this compound
N—H···N Hydrogen Bonds The amino group acts as a hydrogen bond donor to the nitrogen atoms of the tetrazole ring of a neighboring molecule.Primary driving force for self-assembly, leading to the formation of robust supramolecular synthons. nih.govresearchgate.netrsc.org
π-π Interactions Stacking interactions between the electron clouds of adjacent tetrazole rings.Can help to stabilize the crystal packing and create higher-dimensional structures. rsc.org
van der Waals Forces Non-specific attractive or repulsive forces between molecules.The bulky isopropyl group will influence the overall packing and density of the crystalline material.

By harnessing the principles of crystal engineering, it is possible to design functional materials based on this compound. The specific properties of the resulting materials are intrinsically linked to their crystal structures.

Energetic Materials: The high nitrogen content of the tetrazole ring makes its derivatives candidates for high-energy-density materials. Crystal engineering can be used to maximize the density of the material, which is a key factor in its energetic performance. For example, creating planar structures and efficient packing can lead to higher densities and improved detonation properties. rsc.org

Fluorescent Materials: Coordination polymers of zinc(II) and cadmium(II) with tetrazole-containing ligands have been shown to exhibit fluorescence. rsc.org The emission properties are often attributed to π–π* transitions within the ligand, which can be tuned by coordination to the metal and by the supramolecular arrangement in the crystal.

Spin-Crossover (SCO) Materials: Iron(II) complexes with tetrazole-based ligands are well-known to exhibit spin-crossover behavior, where the spin state of the metal ion can be switched by external stimuli like temperature or light. nih.gov The steric and electronic properties of the this compound ligand could be used to fine-tune the cooperativity and transition temperature of such SCO materials.

Exploration in High-Energy Materials and Gas-Generating Compositions

The chemical compound this compound belongs to the family of tetrazole derivatives. Tetrazoles, as a class of compounds, are noted for their high nitrogen content and significant positive heats of formation, which are key characteristics for energetic materials. researchgate.netat.ua These properties make them valuable in the formulation of gas-generating compositions, propellants, and other pyrotechnic systems. nih.gov While specific research on the energetic applications of this compound is not extensively detailed in publicly available literature, the properties of related 5-aminotetrazole (B145819) derivatives provide insight into its potential in this field.

The thermal stability of tetrazole-based energetic materials is a critical factor for their safe handling and application. icm.edu.pl Generally, the decomposition of these compounds is an exothermic process. mdpi.com For instance, the thermal decomposition of 5-aminotetrazole begins around 200°C. mdpi.com The stability of substituted tetrazoles can be influenced by the nature of the substituent. For example, the presence of electron-releasing groups like amine and methyl groups can enhance stability. researchgate.net In the case of N-glycidyl-5-aminotetrazole homopolymer, a derivative of 5-aminotetrazole, the material shows no thermal changes up to 220°C, indicating good thermal stability. mdpi.com Another related compound, 5,5'-Bis(2-methyl-tetrazolyl)amine, exhibits high thermal stability with a decomposition temperature above 200°C.

The energetic performance of a compound is evaluated based on several parameters, including its heat of formation, detonation velocity, and detonation pressure. nih.gov The high positive heats of formation of tetrazoles are a result of the numerous N-N and C-N bonds within the heterocyclic ring. researchgate.netat.ua The standard solid phase enthalpy of formation for the parent compound, 1H-Tetrazol-5-amine, is reported as +207.80 kJ/mol. chemeo.com

To provide a comparative context, the energetic properties of several known explosives and related tetrazole compounds are presented in the table below.

CompoundAbbreviationDecomposition Temperature (°C)Heat of Formation (kJ/mol)Detonation Velocity (m/s)Test Density (g/cm³)
1,3,5-trinitrobenzeneTNB--7,4501.60
TrinitrotolueneTNT295-59.46,9001.60
Picric acidTNP--7,3501.70
5,5'-Bis(2-methyl-tetrazolyl)amineMe₂bta>200-~8,500-
1-((4-amino-3,5-dinitro-1H-pyrazol-1-yl)methyl)-1H-tetrazol-5-amineDMPT-1191-8,6181.806

This table presents data for comparative compounds to illustrate the range of energetic properties within this class of materials, as specific data for this compound is not available in the cited sources. wikipedia.orgnih.gov

Photophysical Applications (if any)

Based on the available search results, there is no specific information regarding the exploration or application of this compound in photophysical applications.

There is no information in the provided search results to suggest that this compound is used in luminescent or photoactive materials. Research on tetrazole derivatives has been extensive in other fields, such as medicinal chemistry and energetic materials, but their photophysical properties are not a prominent area of study according to the available data.

Future Research Directions and Unanswered Questions

Development of Novel and Sustainable Synthetic Routes for 1-(Propan-2-yl)-1H-tetrazol-5-amine

The synthesis of tetrazole derivatives has traditionally relied on methods that, while effective, often involve harsh conditions or hazardous reagents like hydrazoic acid. nih.govnih.gov Future research must prioritize the development of green and sustainable synthetic pathways for this compound.

Key areas for exploration include:

Catalytic Innovations: Research into novel heterogeneous catalysts, such as metal nanoparticles (e.g., Ag, ZnO) supported on materials like sodium borosilicate or magnetic periodic mesoporous organosilica, could offer high yields, easier product separation, and catalyst recyclability. nih.govacs.org The use of inexpensive and environmentally benign catalysts like L-proline or zinc salts in aqueous media also warrants further investigation for this specific compound. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave-accelerated synthesis has been shown to significantly reduce reaction times for the formation of 5-substituted 1H-tetrazoles from nitriles. organic-chemistry.org Applying this technique to the synthesis of this compound could lead to more efficient and scalable processes.

Multicomponent Reactions (MCRs): One-pot MCRs, such as the Ugi-azide reaction, offer a powerful strategy for generating molecular diversity and complexity in a single step. beilstein-journals.orgnih.gov Designing an MCR pathway that incorporates the isopropyl group and the 5-amino-tetrazole moiety could streamline the synthesis and facilitate the creation of novel derivative libraries.

Flow Chemistry: Continuous flow processes can offer superior control over reaction parameters, enhance safety (especially when dealing with azides), and allow for easier scale-up. Adapting the synthesis of this compound to a flow chemistry setup is a critical step towards industrial viability.

Table 1: Comparison of Synthetic Strategies for Tetrazole Synthesis

Synthetic Method Advantages Disadvantages Future Research Focus for this compound
Traditional Cycloaddition Well-established, versatile. youtube.com Often requires toxic reagents (e.g., hydrazoic acid), harsh conditions. nih.gov Replacement of hazardous reagents with safer alternatives.
Catalytic Methods High yields, recyclability, milder conditions. acs.orgacs.org Catalyst cost and stability can be a concern. Development of robust, low-cost, and reusable catalysts.
Microwave-Assisted Rapid reaction times, improved yields. organic-chemistry.org Scalability can be challenging. Optimization for large-scale continuous production.
Multicomponent Reactions High efficiency, molecular diversity from simple precursors. beilstein-journals.orgnih.gov Complex optimization, potential for side products. Design of a specific MCR for direct synthesis.

Advanced Spectroscopic Techniques for Dynamic Structure Elucidation

While standard spectroscopic methods like FT-IR, 1H NMR, 13C NMR, and mass spectrometry are essential for routine characterization of tetrazole derivatives nih.govedu.krdresearchgate.net, a deeper understanding of the structural dynamics of this compound is required.

Future research should employ:

Multi-dimensional NMR Spectroscopy: Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) can provide unambiguous assignments of proton and carbon signals and offer insights into the connectivity of the isopropyl group to the tetrazole ring. mdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure. nih.gov Obtaining a crystal structure of this compound would confirm its substitution pattern and reveal details about intermolecular interactions, such as hydrogen bonding and π–π stacking, which are crucial for its material properties. nih.gov

Computational Spectroscopy: Combining experimental data with quantum chemical calculations can aid in the interpretation of spectra and provide insights into the compound's electronic structure, vibrational modes, and tautomeric equilibrium between the 1H and 2H forms of the tetrazole ring. mdpi.com

Integration of Machine Learning and AI in Computational Design and Prediction

Future directions include:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can establish a mathematical relationship between the structural features of this compound derivatives and their biological activities. youtube.com This allows for the virtual screening of large compound libraries to identify candidates with enhanced potency or selectivity.

De Novo Drug Design: Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on existing molecular data to design entirely new tetrazole derivatives with desired properties from scratch. harvard.edu

ADME/Tox Prediction: ML algorithms can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiles of novel analogues. This early-stage computational screening helps to prioritize compounds with favorable drug-like properties and reduce late-stage failures in the development pipeline. harvard.edu

Exploration of New Mechanistic Biological Targets and Therapeutic Modalities

The tetrazole ring is a well-known bioisostere for the carboxylic acid group, a feature that has been widely exploited in medicinal chemistry to improve metabolic stability and other pharmacokinetic properties. nih.govlifechemicals.combenthamdirect.com While tetrazoles are found in drugs with various activities researchgate.netnih.gov, the full therapeutic potential of this compound remains largely unexplored.

Prospective research should focus on:

Broad-Spectrum Biological Screening: Systematically screening the compound and its derivatives against a wide array of biological targets, including kinases, proteases, and G-protein coupled receptors, could uncover novel therapeutic applications in areas like oncology, inflammation, and infectious diseases. nih.govacs.org

Targeting Drug Resistance: A significant area of research is the development of new agents to combat antimicrobial resistance. nih.gov Investigating the efficacy of this compound against drug-resistant bacterial and fungal strains is a high-priority research avenue.

Hybrid Molecule Design: A promising strategy involves creating hybrid molecules that combine the tetrazole scaffold with other known pharmacophores. researchgate.netmdpi.com This approach can lead to compounds with dual mechanisms of action or enhanced potency against specific biological targets.

Table 2: Potential Therapeutic Areas for Tetrazole Derivatives

Therapeutic Area Rationale for Exploration Key Research Questions
Antibacterial Tetrazoles have shown promise against various bacterial pathogens. nih.govacs.org What is the spectrum of activity? What is the mechanism of action (e.g., inhibition of DNA gyrase)? nih.gov
Antifungal Tetrazole-containing compounds have demonstrated potent antifungal activity. nih.gov Can it overcome resistance to existing azole antifungals? Does it inhibit ergosterol (B1671047) biosynthesis? nih.gov
Anticancer The tetrazole moiety is present in some anticancer agents. lifechemicals.com Does it exhibit cytotoxicity against cancer cell lines? What signaling pathways does it modulate?
Antiviral Tetrazoles have been investigated for their antiviral properties. benthamdirect.com Is it effective against common or emerging viruses? Does it inhibit viral replication enzymes?

Design and Synthesis of Hybrid Materials Incorporating Tetrazole Moieties

Beyond medicine, the unique properties of the tetrazole ring, particularly its high nitrogen content and ability to coordinate with metal ions, make it an attractive building block for advanced materials. lifechemicals.commdpi.com

Future research in this domain should include:

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the tetrazole ring in this compound can act as ligands to coordinate with metal ions, forming porous MOFs. These materials could be investigated for applications in gas storage (e.g., CO2 capture), separation, and catalysis. lifechemicals.com

Energetic Materials: The high nitrogen content of the tetrazole ring contributes to a high enthalpy of formation, a key characteristic of energetic materials. mdpi.com While exercising extreme caution, researchers could explore the potential of derivatives of this compound as components in propellants or gas-generating systems.

Functional Polymers: Incorporating the this compound moiety into polymer backbones or as a pendant group could yield functional polymers with novel thermal, mechanical, or chelating properties. lifechemicals.com

Addressing Challenges in Scale-Up and Industrial Application of Tetrazole Derivatives

The transition from a laboratory-scale synthesis to industrial production presents significant challenges. For this compound and its derivatives to be commercially viable, these hurdles must be addressed.

Key challenges and future research directions are:

Process Safety and Optimization: The use of azides in synthesis requires strict safety protocols, especially on a large scale. nih.gov Research into safer azide (B81097) sources or azide-free synthetic routes is crucial. Process optimization to maximize yield, minimize waste, and ensure batch-to-batch consistency is essential.

Cost-Effectiveness: The cost of starting materials, catalysts, and solvents can be prohibitive. Future work should focus on using cheaper, readily available starting materials and developing highly efficient, recyclable catalytic systems to improve the economic feasibility of the synthesis. acs.org

Regulatory Compliance: Any compound intended for pharmaceutical use must be produced under Good Manufacturing Practice (GMP) conditions. This requires rigorous quality control, documentation, and validation of the entire manufacturing process. Research into developing analytical methods for quality control is a necessary parallel activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Propan-2-yl)-1H-tetrazol-5-amine, and how can purity be maximized?

  • Methodology : The compound is typically synthesized via cyclization reactions using nitriles and hydrazoic acid under acidic conditions. For example, evidence from energetic materials research shows that tetrazole derivatives are synthesized via [3+2] cycloaddition of sodium azide with nitriles in the presence of ammonium chloride . Optimization involves controlling reaction temperature (60–80°C), solvent polarity (DMF or water), and stoichiometric ratios to minimize side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves purity (>95%) .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns and amine proton environments. For example, the tetrazole ring protons resonate at δ 8.5–9.5 ppm in DMSO-d6_6, while the isopropyl group shows characteristic splits at δ 1.2–1.5 ppm .
  • IR : Stretching vibrations for NH2_2 (~3400 cm1^{-1}) and tetrazole ring (C=N at ~1600 cm1^{-1}) are critical markers .
  • HRMS : Accurate mass analysis (e.g., ESI-HRMS) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 142.0984 for C5_5H10_{10}N5_5) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Stability is assessed via accelerated degradation studies:

  • Thermal stability : TGA/DSC analysis reveals decomposition temperatures (e.g., 216–299°C for salts of similar tetrazole derivatives) .
  • Light/humidity sensitivity : Store in amber vials at −20°C under nitrogen to prevent oxidation or hydrolysis of the tetrazole ring .

Advanced Research Questions

Q. What computational methods are used to predict detonation properties for energetic derivatives?

  • Methodology :

  • Density functional theory (DFT) : Gaussian 03 calculates heats of formation (HOF) using atomization energy methods. For example, HOF values for tetrazole-based salts range from 630–1275 kJ/mol .
  • EXPLO5 v6.01 : Predicts detonation velocity (vDv_D) and pressure (PP) using the Becker-Kistiakowsky-Wilson equation. Reported vDv_D for optimized salts exceeds 9000 m/s, rivaling HMX .
  • Crystal packing analysis : X-ray diffraction (e.g., salts forming 2D metal-organic frameworks) correlates density (1.67–2.92 g/cm3^3) with performance .

Q. How can contradictory thermal decomposition data from different studies be resolved?

  • Methodology :

  • Sample purity : Use HPLC or elemental analysis to verify absence of impurities (e.g., residual solvents or unreacted azides) that lower decomposition onset .
  • Experimental conditions : Standardize heating rates (e.g., 10°C/min in TGA) and atmosphere (N2_2 vs. air) to reduce variability .
  • Kinetic modeling : Apply Flynn-Wall-Ozawa isoconversional methods to compare activation energies across studies .

Q. What strategies address solubility challenges in medicinal chemistry applications?

  • Methodology :

  • Salt formation : Co-crystallization with pharmaceutically acceptable counterions (e.g., HCl or sodium salts) improves aqueous solubility .
  • Prodrug design : Modify the tetrazole amine with acyloxyalkyl groups to enhance lipophilicity and hydrolytic release in vivo .

Q. How are reaction mechanisms elucidated for tetrazole ring functionalization?

  • Methodology :

  • Isotopic labeling : Use 15^{15}N-labeled sodium azide in cycloaddition reactions to track nitrogen incorporation via 15^{15}N NMR .
  • Kinetic isotope effects (KIE) : Compare reaction rates with 1^1H/2^2H or 14^{14}N/15^{15}N substrates to identify rate-determining steps .
  • DFT transition state modeling : Identify intermediates in [3+2] cycloaddition pathways using Gaussian 09 with M06-2X functional .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Propan-2-yl)-1h-tetrazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-(Propan-2-yl)-1h-tetrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.